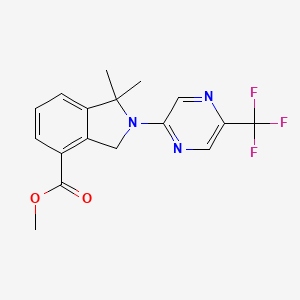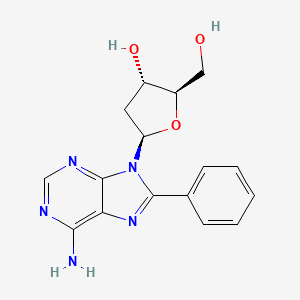
5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a piperazine ring, a vinyl ether group, and an amine group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with the synthesis of 4-ethylpiperazine through the reaction of ethylamine with piperazine.
Attachment to Pyridine Ring: The piperazine derivative is then reacted with a pyridine derivative, such as 2-chloropyridine, under basic conditions to form the intermediate compound.
Introduction of the Vinyl Ether Group: The intermediate compound is then reacted with a vinyl ether reagent, such as vinyl bromide, under appropriate conditions to introduce the vinyloxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
“5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl ether group to an ethyl group or reduce the pyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could yield ethyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridine derivatives.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Industry: Possible applications in the development of agrochemicals or materials science.
Wirkmechanismus
The mechanism of action of “5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The piperazine ring could facilitate binding to biological targets, while the pyridine ring might interact with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-(4-Ethylpiperazin-1-yl)ethyl)pyridine: Similar structure but lacks the vinyloxy group.
2-(4-Ethylpiperazin-1-yl)pyridine: Similar structure but lacks the vinyloxy group and the methyl group.
4-(Vinyloxy)pyridine: Lacks the piperazine and ethyl groups.
Uniqueness
“5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” is unique due to the combination of the piperazine ring, vinyl ether group, and pyridine ring. This unique structure may confer specific biological activities or chemical reactivity not seen in similar compounds.
Eigenschaften
Molekularformel |
C14H22N4O |
|---|---|
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
4-ethenoxy-5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C14H22N4O/c1-3-17-5-7-18(8-6-17)11-12-10-16-14(15)9-13(12)19-4-2/h4,9-10H,2-3,5-8,11H2,1H3,(H2,15,16) |
InChI-Schlüssel |
HQOKUNYCCCNFDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2OC=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12930171.png)
![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
![2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12930203.png)

![6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12930210.png)
